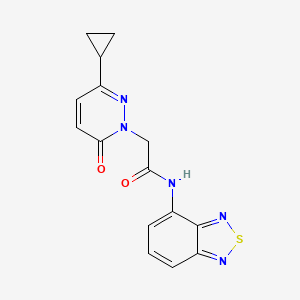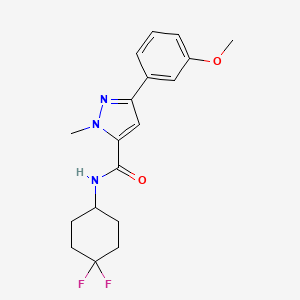![molecular formula C21H23N3O2 B6427789 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide CAS No. 2034293-12-2](/img/structure/B6427789.png)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .
Synthesis Analysis
The synthesis of N-substituted pyrazoles, like the one in this compound, can be achieved from primary aliphatic or aromatic amines . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents . Pyrazoles containing a wide variety of N-substituents can be obtained using this procedure .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrazole ring and the substituent groups. The pyrazole ring can participate in various chemical transformations, increasing interest in pyrazole-functionalized molecules .Mecanismo De Acción
Target of Action
Similar compounds have been found to have high affinity for certain targets such as the αvβ6 integrin .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
For example, one compound showed potent in vitro antipromastigote activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has several advantages for laboratory experiments. It is a novel small molecule that can be synthesized in a two-step process, and it has been shown to possess anti-inflammatory, anti-cancer, and anti-metastatic properties. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. In addition, its effects on humans have not yet been studied extensively.
Direcciones Futuras
The potential applications of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide are still being explored. Future research may focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in humans. In addition, further studies could focus on the development of novel derivatives of this compound that may have improved pharmacological properties. Other future directions may include exploring its potential use in combination with other drugs or therapies, as well as further investigating its effects on inflammation and cancer.
Métodos De Síntesis
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide can be synthesized in several ways, including a two-step procedure involving the reaction of phenoxyacetamide with 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl ethyl chloride in the presence of a base. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has been studied extensively in laboratory and animal studies. In vitro studies have demonstrated its ability to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. In animal studies, this compound has been shown to reduce the growth of tumors and to reduce metastasis. In addition, this compound has been shown to reduce inflammation in a variety of animal models, including models of rheumatoid arthritis, asthma, and colitis.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-21(18-9-5-3-6-10-18)17(2)24(23-16)14-13-22-20(25)15-26-19-11-7-4-8-12-19/h3-12H,13-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDSJIWLNGQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427713.png)

![methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate](/img/structure/B6427728.png)
![3-fluoro-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-4-carboxamide](/img/structure/B6427732.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6427740.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6427747.png)

![N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6427759.png)
![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6427761.png)
![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B6427767.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427787.png)
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427796.png)
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6427800.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6427808.png)